

6-ROX Hydrochloride: A Technical Guide to its Spectroscopic Properties and Applications

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Compound of Interest

Compound Name: 6-ROX hydrochloride

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This technical guide provides an in-depth overview of the core spectroscopic properties of 6-ROX (6-Carboxy-X-rhodamine) hydrochloride, a widely utilized fluorescent dye. This document details its excitation and emission characteristics, quantum yield, and molar extinction coefficient. Furthermore, it presents experimental protocols for spectral measurements and key applications, including its use as a probe in cyclooxygenase-2 (COX-2) signaling and as a fluorescent label for oligonucleotides.

Core Spectroscopic and Physicochemical Properties

6-ROX hydrochloride is a red-emitting fluorophore known for its high fluorescence intensity and photostability. Its key quantitative data are summarized in the table below, providing a quick reference for experimental design.

Property	Value	Reference
Excitation Maximum (λ_{ex})	578 nm	[1]
Emission Maximum (λ_{em})	604 nm	[1]
Molar Extinction Coefficient (ϵ)	82,000 cm ⁻¹ M ⁻¹	
Quantum Yield (Φ)	0.94	[1]
Molecular Weight	571.06 g/mol	

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of **6-ROX hydrochloride**.

Materials:

- **6-ROX hydrochloride**
- Spectroscopic grade solvent (e.g., ethanol or DMSO)
- Fluorometer
- Quartz cuvettes

Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **6-ROX hydrochloride** in a suitable solvent, such as DMSO.
- **Working Solution Preparation:** Dilute the stock solution with the chosen solvent (e.g., ethanol) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
- **Excitation Spectrum Measurement:**

- Set the emission wavelength to the expected maximum (e.g., 604 nm).
- Scan a range of excitation wavelengths (e.g., 400 nm to 600 nm).
- The wavelength at which the fluorescence intensity is highest is the excitation maximum.
- Emission Spectrum Measurement:
 - Set the excitation wavelength to the determined maximum (e.g., 578 nm).
 - Scan a range of emission wavelengths (e.g., 580 nm to 750 nm).
 - The wavelength at which the fluorescence intensity is highest is the emission maximum.

Oligonucleotide Labeling and Purification

This protocol describes the process of labeling an amine-modified oligonucleotide with 6-ROX succinimidyl ester (SE) and the subsequent purification of the conjugate. For oligos containing modifications like 6-ROX, HPLC purification is recommended to ensure high purity.[\[2\]](#)

Materials:

- Amine-modified oligonucleotide
- 6-ROX SE
- Anhydrous DMSO
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
- Size-exclusion chromatography column or HPLC system

Procedure:

- Oligonucleotide Dissolution: Dissolve the amine-modified oligonucleotide in the labeling buffer.
- Dye Dissolution: Dissolve the 6-ROX SE in anhydrous DMSO immediately before use.

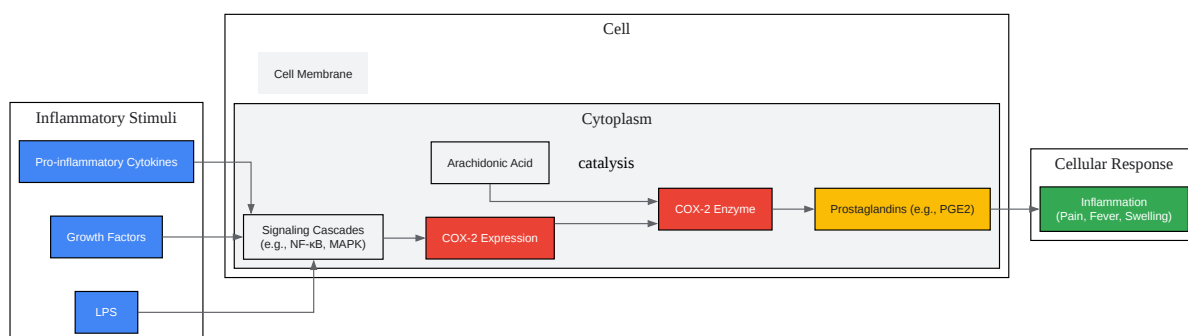
- **Labeling Reaction:** Add the dissolved 6-ROX SE to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 10- to 20-fold molar excess of the dye is a common starting point.
- **Incubation:** Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
- **Purification:**
 - **Size-Exclusion Chromatography:** Pass the reaction mixture through a size-exclusion column (e.g., Sephadex G-25) to separate the labeled oligonucleotide from the unconjugated dye.
 - **HPLC Purification:** For higher purity, use reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobicity of the 6-ROX dye allows for efficient separation of the labeled product from unlabeled oligonucleotides.^[2]
- **Analysis:** Confirm the successful labeling and purity of the oligonucleotide-6-ROX conjugate using UV-Vis spectroscopy and/or mass spectrometry.

Applications and Signaling Pathways

6-ROX as a Fluorescent Probe for Cyclooxygenase-2 (COX-2)

6-ROX can be conjugated to selective inhibitors of cyclooxygenase-2 (COX-2) to create fluorescent probes for imaging and detecting this enzyme, which is often overexpressed in inflammatory tissues and various cancers.^[3]

The following diagram illustrates the general signaling pathway leading to inflammation, where COX-2 plays a crucial role. A 6-ROX-based probe would allow for the visualization of cells and tissues where this pathway is active.

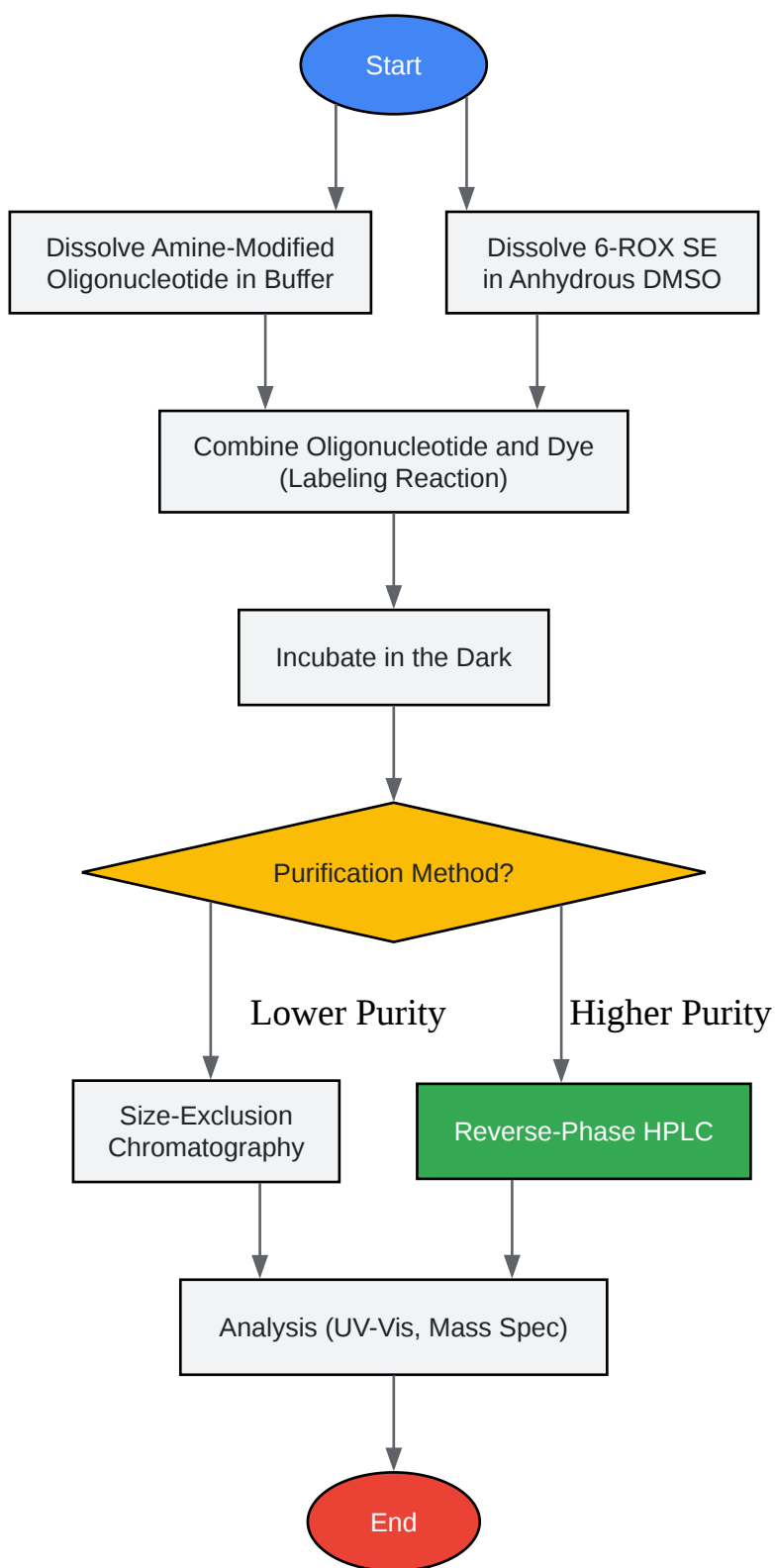


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Caption: The COX-2 signaling pathway in inflammation.

Experimental Workflow: Oligonucleotide Labeling and Purification

The following diagram outlines the key steps in labeling an oligonucleotide with 6-ROX and the subsequent purification process.

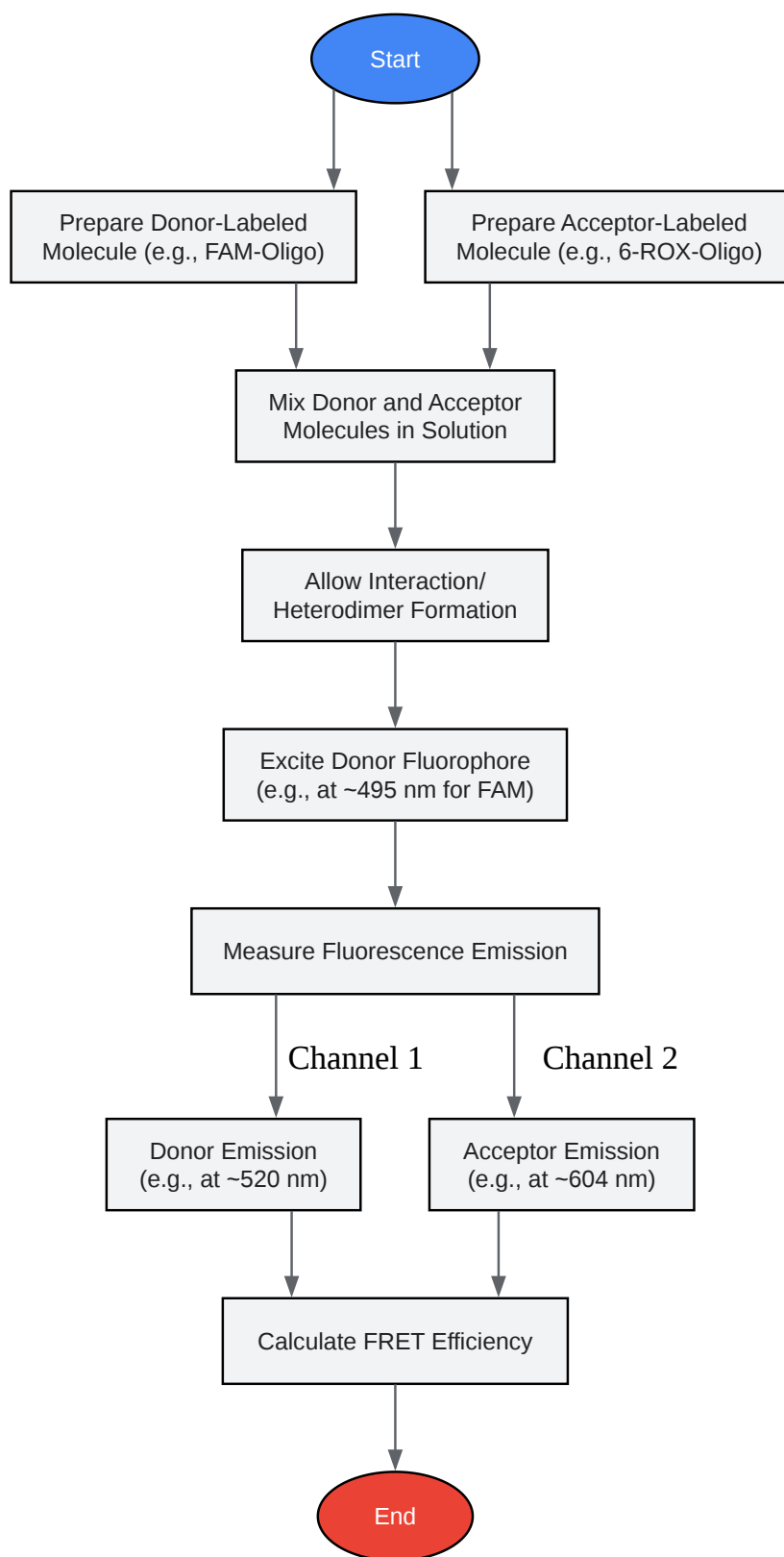


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Caption: Workflow for 6-ROX oligonucleotide labeling and purification.

Experimental Workflow: Förster Resonance Energy Transfer (FRET)

6-ROX is often used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments due to its spectral overlap with common donor dyes like fluorescein (FAM). The following diagram illustrates a typical FRET experimental workflow.



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Caption: A typical FRET experimental workflow using a donor and 6-ROX as an acceptor.

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References

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